molecular formula C19H19NO4 B12866814 2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid

2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12866814
M. Wt: 325.4 g/mol
InChI Key: AUENQEOXXZVICT-UHFFFAOYSA-N
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Description

2-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound with a unique structure that includes a methoxy group, a pyrrolidine ring, and a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, including the formation of the biphenyl backbone, the introduction of the methoxy group, and the attachment of the pyrrolidine ring. Common synthetic routes may include:

    Formation of Biphenyl Backbone: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of Pyrrolidine Ring: The pyrrolidine ring can be attached through amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The biphenyl backbone can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Hydroxylated derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitrated or halogenated biphenyl derivatives

Scientific Research Applications

2-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(pyrrolidine-1-carbonyl)phenylboronic acid
  • 2-Methoxy-3-(pyrrolidine-1-carbonyl)phenylboronic ester

Uniqueness

2-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

2-methoxy-3-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid

InChI

InChI=1S/C19H19NO4/c1-24-18-15(7-4-8-16(18)19(22)23)13-5-2-3-6-14(13)17(21)12-9-10-20-11-12/h2-8,12,20H,9-11H2,1H3,(H,22,23)

InChI Key

AUENQEOXXZVICT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2C(=O)C3CCNC3

Origin of Product

United States

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